molecular formula C42H45BrF2IN6O11P B10836915 [[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid

[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid

Cat. No.: B10836915
M. Wt: 1085.6 g/mol
InChI Key: PXNYEUGGRMYQLD-UHFFFAOYSA-N
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Description

The compound “US9340574, 7” is a ligand identified as BDBM231167. It is known for its affinity towards protein tyrosine phosphatases, specifically targeting receptor-type tyrosine-protein phosphatase F. This compound has shown significant potential in biochemical assays, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9340574, 7” involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:

    Formation of the core structure: This involves the use of specific reagents and catalysts to form the core molecular structure.

    Functionalization: Introduction of functional groups to the core structure under controlled conditions.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of “US9340574, 7” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures .

Chemical Reactions Analysis

Types of Reactions

“US9340574, 7” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

“US9340574, 7” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US9340574, 7” involves its interaction with protein tyrosine phosphatases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects downstream signaling pathways, leading to various biological effects. The molecular targets include receptor-type tyrosine-protein phosphatase F, which plays a crucial role in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    BDBM231168: Another ligand with similar affinity towards protein tyrosine phosphatases.

    BDBM231169: Known for its inhibitory activity on similar enzymes.

Uniqueness

“US9340574, 7” stands out due to its high affinity and specificity towards receptor-type tyrosine-protein phosphatase F. This specificity makes it a valuable tool in studying the enzyme’s role in various biological processes and potential therapeutic applications .

Properties

Molecular Formula

C42H45BrF2IN6O11P

Molecular Weight

1085.6 g/mol

IUPAC Name

[[4-[3-[[1-[[1-amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C42H45BrF2IN6O11P/c1-23-8-12-27(21-30(23)43)39(57)51-32(17-24-9-13-28(14-10-24)42(44,45)64(60,61)62)41(59)50-31(7-4-16-48-38(56)26-5-3-6-29(46)20-26)40(58)52-33(37(47)55)22-49-36(54)19-25-11-15-34(53)35(18-25)63-2/h3,5-6,8-15,18,20-21,31-33,53H,4,7,16-17,19,22H2,1-2H3,(H2,47,55)(H,48,56)(H,49,54)(H,50,59)(H,51,57)(H,52,58)(H2,60,61,62)

InChI Key

PXNYEUGGRMYQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CCCNC(=O)C3=CC(=CC=C3)I)C(=O)NC(CNC(=O)CC4=CC(=C(C=C4)O)OC)C(=O)N)Br

Origin of Product

United States

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